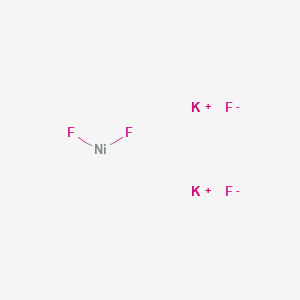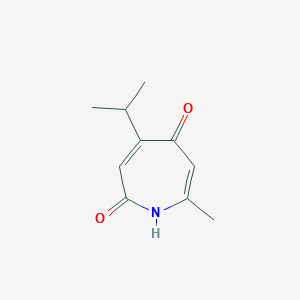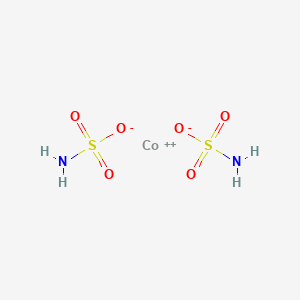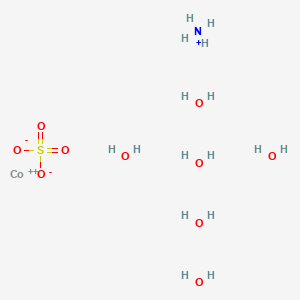
Dipotassium tetrafluoronickelate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium tetrafluoronickelate(2-) is a chemical compound that is commonly used in scientific research. It is a complex compound that is made up of potassium, nickel, and fluorine atoms. This compound is known for its unique properties, which make it useful in a variety of applications. In
Mécanisme D'action
The mechanism of action of dipotassium tetrafluoronickelate(2-) is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the transfer of electrons in chemical reactions. This property makes it useful in a variety of chemical reactions, including organic synthesis and electrochemical processes.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dipotassium tetrafluoronickelate(2-) on living organisms. However, studies have shown that the compound can have toxic effects on cells and tissues at high concentrations. Therefore, caution should be exercised when handling and using this compound in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dipotassium tetrafluoronickelate(2-) is its catalytic activity, which makes it useful in a variety of chemical reactions. Additionally, the compound is relatively stable and easy to handle in laboratory experiments. However, the compound can be expensive and difficult to obtain in large quantities. Additionally, the toxic effects of the compound at high concentrations can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on dipotassium tetrafluoronickelate(2-). One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to better understand the mechanism of action of the compound and its potential applications in areas such as electrochemistry and organic synthesis. Finally, more research is needed to understand the toxic effects of the compound on living organisms and to develop safety guidelines for its use in laboratory experiments.
Conclusion
Dipotassium tetrafluoronickelate(2-) is a complex chemical compound that is commonly used in scientific research. Its unique properties make it useful in a variety of applications, including catalysis and the production of electronic devices. While there is limited research on the biochemical and physiological effects of the compound, caution should be exercised when handling and using it in laboratory experiments. Future research is needed to better understand the compound's mechanism of action and potential applications, as well as its toxic effects on living organisms.
Méthodes De Synthèse
The synthesis of dipotassium tetrafluoronickelate(2-) involves the reaction of nickel chloride hexahydrate with potassium fluoride in the presence of a solvent such as water or ethanol. The reaction produces dipotassium tetrafluoronickelate(2-) as a green crystalline solid. The reaction is typically carried out under controlled conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
Dipotassium tetrafluoronickelate(2-) is commonly used in scientific research as a catalyst in a variety of chemical reactions. It is also used as a precursor in the synthesis of other nickel-containing compounds. Additionally, dipotassium tetrafluoronickelate(2-) is used in the production of nickel-based batteries and other electronic devices.
Propriétés
Numéro CAS |
13859-60-4 |
|---|---|
Nom du produit |
Dipotassium tetrafluoronickelate(2-) |
Formule moléculaire |
F4K2Ni |
Poids moléculaire |
212.884 g/mol |
Nom IUPAC |
dipotassium;difluoronickel;difluoride |
InChI |
InChI=1S/4FH.2K.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clé InChI |
UIRGKRRTSXFSTG-UHFFFAOYSA-J |
SMILES isomérique |
[F-].[F-].F[Ni]F.[K+].[K+] |
SMILES |
[F-].[F-].F[Ni]F.[K+].[K+] |
SMILES canonique |
[F-].[F-].F[Ni]F.[K+].[K+] |
Synonymes |
dipotassium tetrafluoronickelate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

